3-(Methoxymethyl)pyrrolidine-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S/c1-11-5-6-2-3-8(4-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHRHQYHGQDHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342640-91-8 | |
| Record name | 3-(methoxymethyl)pyrrolidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methoxymethyl Pyrrolidine 1 Sulfonamide and Analogous Structures
Asymmetric Synthesis Approaches to the Pyrrolidine (B122466) Core
Constructing the chiral pyrrolidine skeleton with specific substituents at the 3-position is the cornerstone of the synthesis. This is often achieved through asymmetric methods that control the stereochemical outcome. researchgate.netnih.gov
Enantiocontrol in the synthesis of the pyrrolidine ring can be achieved using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral molecule.
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are well-known auxiliaries that have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions to construct pyrrolidine rings with a high degree of diastereoselectivity. acs.org For instance, an achiral dipolarophile can be attached to a chiral auxiliary, which then biases the facial approach of the dipole, leading to an enantioenriched product. acs.org The N-tert-butanesulfinyl group is another effective chiral auxiliary, particularly in directing the stereoselective addition of nucleophiles or in cycloaddition reactions to form densely substituted pyrrolidines. acs.orgchemistryviews.orgua.es
Catalytic Methods: Asymmetric catalysis offers a more atom-economical approach to enantiocontrol. Organocatalysis, in particular, has emerged as a powerful tool. Chiral phosphoric acids have been shown to catalyze intramolecular aza-Michael cyclizations to form enantioenriched pyrrolidines. whiterose.ac.uk Similarly, proline and its derivatives are frequently used as catalysts in various asymmetric transformations to build the pyrrolidine scaffold. mdpi.comnih.gov Metal-based catalysts are also employed. For example, iridium-catalyzed reductive azomethine ylide generation from amides allows for subsequent [3+2] cycloaddition reactions to furnish highly substituted pyrrolidines. acs.org Another strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an electrophile, which can establish chirality on the ring. nih.govacs.org
Table 1: Comparison of Chiral Strategies for Pyrrolidine Synthesis
| Strategy | Type | Key Features | Advantages | Disadvantages |
|---|---|---|---|---|
| Oppolzer's Sultam | Auxiliary | Covalently attached sultam directs cycloadditions. | High diastereoselectivity; auxiliary is recoverable. acs.org | Stoichiometric use of chiral material; requires attachment and removal steps. |
| N-tert-butanesulfinyl | Auxiliary | Attached to nitrogen, directs reactions of imines. | Effective for cycloadditions and additions; easily removed. acs.orgchemistryviews.org | Stoichiometric use; synthesis of the auxiliary required. |
| Chiral Phosphoric Acid | Catalyst | Forms chiral ion pair with substrate. | Low catalyst loading; high enantioselectivity. whiterose.ac.uk | Substrate scope can be limited. |
| Metal Catalysis (Ir, Rh) | Catalyst | Activates substrates for cyclization or cycloaddition. | High turnover numbers; broad substrate scope. whiterose.ac.ukacs.org | Potential for metal contamination; ligand synthesis can be complex. |
The introduction of a substituent at the 3-position of the pyrrolidine ring requires precise stereochemical control. While direct installation of a methoxymethyl group can be challenging, a common strategy involves the stereoselective introduction of a hydroxymethyl group or a protected equivalent, which is then methylated in a subsequent step.
Several synthetic strategies can achieve this:
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with appropriately substituted chiral alkenes is a powerful method for creating polysubstituted pyrrolidines. acs.orgchemistryviews.org By choosing a dipolarophile containing a precursor to the methoxymethyl group, such as an allylic ether, the substituent can be incorporated with defined stereochemistry.
Michael Addition: The organocatalytic enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds can be used to construct the pyrrolidine ring. rsc.orgrsc.org For example, the addition of a nitroalkane to a 4-oxo-2-enoate, followed by reductive cyclization, can yield 3-substituted pyrrolidines. The starting enoate can be designed to carry the required C1 side chain. rsc.org
Ring Contraction/Expansion: Less common but effective methods include the ring contraction of pyridines or the ring expansion of aziridines, which can be manipulated to install substituents at desired positions. osaka-u.ac.jp
A plausible route to (R)- or (S)-3-(methoxymethyl)pyrrolidine would involve starting with a chiral precursor like L- or D-malic acid, which can be converted to a chiral γ-lactone. Subsequent steps involving amination, cyclization, and reduction of a carboxylic acid function to an alcohol, followed by O-methylation, would yield the desired stereoisomer.
Sulfonamide Formation via Reaction of Pyrrolidine Derivatives with Sulfonyl Chlorides
The formation of the sulfonamide moiety is typically achieved through the reaction of a secondary amine, such as a 3-substituted pyrrolidine, with a suitable sulfonylating agent. The most common and direct method is the reaction with a sulfonyl chloride in the presence of a base. ijarsct.co.inucl.ac.uk For the synthesis of a primary sulfonamide (where the nitrogen is bonded to an SO₂NH₂ group), sulfamoyl chloride or a protected version is often used.
The general reaction is: Pyrrolidine-NH + Cl-SO₂-R' + Base → Pyrrolidine-N-SO₂-R' + Base·HCl
This reaction is broadly applicable and forms the basis for the synthesis of a wide array of sulfonamide-containing compounds. ijpsjournal.commdpi.com
The efficiency and yield of the N-sulfonylation reaction are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the sulfonyl chloride. researchgate.net
Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common choices include tertiary amines like triethylamine (B128534) (TEA) or pyridine, and inorganic bases such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃). thieme-connect.comnih.gov The choice of base can influence the reaction rate and prevent side reactions. For sensitive substrates, milder bases are preferred.
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (B109758) (CH₂Cl₂), 1,4-dioxane, and acetonitrile (B52724) are frequently used. thieme-connect.comorganic-chemistry.org In some cases, eco-friendly conditions using water as a solvent have been developed. mdpi.com
Temperature: Reactions are often conducted at 0 °C to room temperature to control the exothermicity and minimize side product formation. thieme-connect.comnih.gov
Table 2: Representative Conditions for N-Sulfonylation
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Arylsulfonyl hydrazide | N-benzoylsuccinimide (Acyl source) | Cs₂CO₃ | 1,4-Dioxane | 25 °C | 63-94% | thieme-connect.com |
| Amino acid | Tosyl chloride | Na₂CO₃ | Water | Room Temp. | >90% | mdpi.com |
| Benzylic amine | p-Toluenesulfonyl chloride | Triethylamine | CH₂Cl₂ | 0 °C | 62% | nih.gov |
| Various amines | Various sulfonyl chlorides | Triethylamine | Acetonitrile | Room Temp. | Good to Excellent | organic-chemistry.org |
The mechanism of N-sulfonylation is generally understood as a nucleophilic substitution at the sulfur center. Two primary pathways are often considered:
Addition-Elimination (SₐN): The amine nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a transient, pentacoordinate trigonal bipyramidal intermediate. This intermediate then collapses by expelling the chloride leaving group to form the final sulfonamide product. This pathway is often proposed for reactions involving highly reactive sulfonylating agents. nih.govresearchgate.net
Concerted Sₙ2-like Mechanism: In this pathway, the amine attacks the sulfur center, and the sulfur-chlorine bond breaks simultaneously in a single transition state, without the formation of a discrete intermediate. Theoretical calculations suggest this pathway may be favored in some cases. nih.gov
The precise mechanism can be influenced by factors such as the nature of the amine, the substituents on the sulfonyl group, the solvent, and the base used. Kinetic studies and computational modeling have been employed to elucidate the transition states and intermediates involved. nih.govrsc.org
Derivatization Strategies for the Pyrrolidine Ring and Sulfonamide Moiety
Once the core structure of 3-(methoxymethyl)pyrrolidine-1-sulfonamide is assembled, both the pyrrolidine ring and the sulfonamide group can be further modified to explore structure-activity relationships.
Pyrrolidine Ring Derivatization: The methoxymethyl substituent can be modified, for example, by demethylation to reveal a primary alcohol, which can then be esterified or converted to other functional groups. If other positions on the pyrrolidine ring are accessible, modern C-H activation/functionalization techniques could be employed to install additional substituents. organic-chemistry.org
Sulfonamide Moiety Derivatization: For a primary sulfonamide (R-SO₂NH₂), the N-H protons can be substituted via alkylation or acylation to generate secondary or tertiary sulfonamides. ptfarm.pl Furthermore, recent advances have demonstrated that the primary sulfonamide group itself can be a versatile chemical handle. It can be converted back to a sulfonyl chloride or used in various coupling reactions, enabling late-stage diversification of complex molecules. acs.org
These derivatization strategies provide access to a wide range of analogs, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. researchgate.net
Functionalization of the Pyrrolidine Nitrogen
The primary method for synthesizing this compound involves the direct functionalization of the pyrrolidine nitrogen. This transformation is typically achieved by reacting the parent amine, 3-(methoxymethyl)pyrrolidine (B1322829), with a suitable sulfamoylating agent. A common and direct approach is the use of sulfamoyl chloride or a related reagent under basic conditions.
Alternatively, a two-step procedure can be employed. This involves an initial reaction with sulfuryl chloride to form an intermediate N-sulfonyl chloride, such as 3-(methoxymethyl)pyrrolidine-1-sulfonyl chloride. biosynth.com This intermediate is then subsequently reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. The choice of base, solvent, and temperature is critical to optimize the yield and purity of the final product. Analogous syntheses involving piperazine (B1678402) cores have been successfully carried out by reacting the amine with a corresponding sulfonyl chloride in a solvent like dichloromethane. mdpi.com This highlights a general and effective method for the N-sulfonylation of cyclic amines.
The reaction of anthranilic acid derivatives with sulfonyl chlorides in the presence of an aqueous base like sodium bicarbonate also demonstrates the broad applicability of this coupling method. nih.gov These methodologies provide a reliable toolkit for the synthesis of various N-sulfonylated heterocycles.
Modifications at Other Positions of the Pyrrolidine Ring System
Modifying the carbon framework of the pyrrolidine ring is a key strategy for creating structural analogs. Such modifications can be performed either before or after the introduction of the N-sulfonamide group.
One powerful method for constructing substituted pyrrolidine rings is through 1,3-dipolar cycloaddition reactions. nih.gov For instance, the reaction between an azomethine ylide, such as one generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, and various substituted alkenes can produce highly functionalized pyrrolidines. nih.gov Subsequent N-functionalization can then install the sulfonamide group. This approach allows for significant control over the stereochemistry and substitution pattern of the final molecule. Wang et al. utilized this method to synthesize a range of trans-3,4-disubstituted pyrrolidine sulfonamides as inhibitors of the glycine (B1666218) transporter-1. nih.gov
Direct functionalization of a pre-formed N-sulfonylated pyrrolidine ring is more challenging but can be achieved. Methods involving the regioselective deprotonation of an α-carbon to the sulfonamide group followed by quenching with an electrophile can introduce substituents at the C2 or C5 positions. Functionalization at the C3 and C4 positions often requires starting materials that already contain appropriate functional groups that can be manipulated later in the synthesis. For example, the presence of a keto group at the C3 position allows for regioselective alkylation at the C4 position via the formation of a dianion. nih.gov
Elaboration of the Methoxymethyl Side Chain
The methoxymethyl side chain at the C3 position offers another site for structural modification. The most common transformation is the cleavage of the methyl ether to unmask the corresponding hydroxymethyl group. This deprotection provides a versatile synthetic handle for further functionalization.
Standard ether cleavage reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), are effective for this purpose. The resulting primary alcohol, 3-(hydroxymethyl)pyrrolidine-1-sulfonamide, serves as a key intermediate. This alcohol can undergo a variety of subsequent reactions:
Oxidation: Mild oxidation can convert the alcohol to an aldehyde, while stronger conditions can yield a carboxylic acid.
Esterification/Etherification: The alcohol can be acylated to form esters or alkylated to introduce different ether side chains, allowing for a systematic investigation of structure-activity relationships.
Conversion to Halides: The hydroxyl group can be converted to a leaving group, such as a halide, enabling nucleophilic substitution reactions to introduce a wide array of other functional groups.
The synthesis of the precursor 3-hydroxy-4-hydroxymethyl-pyrrolidine compounds has been described, indicating that the manipulation of such hydroxyl groups on the pyrrolidine ring is a well-established practice in synthetic chemistry. google.com
Chemical Reactivity and Transformation Pathways of 3 Methoxymethyl Pyrrolidine 1 Sulfonamide
Reactivity of the Sulfonamide Functional Group
The sulfonamide group (-SO₂NH₂) is a robust functional group, generally considered to be relatively unreactive. idc-online.com However, its reactivity can be harnessed under specific conditions, primarily involving the acidic proton on the nitrogen atom and the electrophilic nature of the sulfur atom.
Protonation and Deprotonation Behavior
The nitrogen atom of the sulfonamide group in 3-(methoxymethyl)pyrrolidine-1-sulfonamide possesses a lone pair of electrons, but its basicity is significantly reduced due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Conversely, the hydrogen atom attached to the nitrogen is rendered acidic. The pKa of the sulfonamide proton in acyclic sulfonamides is typically in the range of 9–10. d-nb.info For cyclic sulfonamides, such as the one in the title compound, the pKa is expected to be in a similar range, making it susceptible to deprotonation by a suitable base. researchgate.net
Deprotonation of the sulfonamide with a base, such as sodium hydride (NaH) or an organolithium reagent, generates a sulfonamidate anion. This anion is a potent nucleophile and can participate in various subsequent reactions.
Table 1: Acidity of Sulfonamides
| Compound Type | Approximate pKa | Predominant Species at Neutral pH |
|---|---|---|
| General Sulfonamides | 9-10 d-nb.info | Neutral |
| N-Arylsulfonamides | 6-7 d-nb.info | Neutral |
Electrophilic and Nucleophilic Substitutions on the Sulfonamide Nitrogen
Electrophilic Substitutions: The deprotonated sulfonamide nitrogen can readily react with various electrophiles in N-alkylation and N-acylation reactions. These reactions are fundamental for the derivatization of the sulfonamide moiety.
N-Alkylation: The sulfonamidate anion can be alkylated using alkyl halides or other alkylating agents. This reaction is a common method for the synthesis of N-substituted sulfonamides. youtube.commdpi.com The choice of base and solvent is crucial for achieving high yields and avoiding side reactions.
N-Acylation: Similarly, acylation of the sulfonamide nitrogen can be achieved by reacting the sulfonamidate with acyl chlorides or other acylating agents. This leads to the formation of N-acylsulfonamides. researchgate.net
N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions can be employed for the N-arylation of sulfonamides with aryl halides, providing access to N-arylsulfonamides. researchgate.netacs.org
N-Halogenation: The sulfonamide nitrogen can undergo halogenation, for instance, using in situ generated halogenating agents, to form N-halosulfonamides. These intermediates can then be used in further transformations like the Hofmann-Löffler-Freytag reaction to form cyclic amines. nih.govnih.gov
Table 2: Examples of Electrophilic Substitution on Sulfonamide Nitrogen
| Reaction Type | Electrophile | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylsulfonamide |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylsulfonamide |
| N-Arylation | Aryl Halide (e.g., Ph-Br) | N-Arylsulfonamide |
Nucleophilic Substitutions: While the sulfonamide nitrogen is nucleophilic after deprotonation, the sulfur atom of the sulfonyl group is highly electrophilic. This allows for nucleophilic attack on the sulfur, although this is less common than reactions at the nitrogen. Such reactions typically require activation of the sulfonamide group. For instance, primary sulfonamides can be converted into highly electrophilic sulfonyl chlorides, which then readily react with a wide range of nucleophiles. nih.gov The direct nucleophilic substitution at the sulfur of a sulfonamide is generally discussed in the context of an addition-elimination mechanism. researchgate.netacs.org
Chemical Transformations of the Pyrrolidine (B122466) Ring
The N-sulfonylated pyrrolidine ring in this compound is generally stable. However, it can undergo several transformations, including ring-opening, ring-closing, oxidation, and reduction reactions.
Ring-Opening and Ring-Closing Reactions
Ring-Opening Reactions: The C-N bonds of the pyrrolidine ring, while typically robust, can be cleaved under specific conditions. Reductive cleavage of N-acyl or N-sulfonyl pyrrolidines can be achieved using strong reducing agents or through photoredox catalysis, leading to the formation of acyclic amino alcohols or other functionalized linear compounds. d-nb.inforesearchgate.netrsc.org The regioselectivity of the ring opening is influenced by the substituents on the pyrrolidine ring.
Ring-Closing Reactions: The synthesis of the 3-(methoxymethyl)pyrrolidine (B1322829) ring itself involves a ring-closing reaction. Common strategies for the synthesis of substituted pyrrolidines include intramolecular cyclization of linear precursors, such as the hydroamination of unsaturated amines or the cyclization of amino halides. researchgate.net Ring-closing metathesis (RCM) of appropriate diene or enyne precursors is also a powerful method for constructing the pyrrolidine ring. researchgate.netorganic-chemistry.orgacs.org Furthermore, intramolecular radical cyclization of unsaturated sulfonamides can lead to the formation of N-sulfonylpyrrolidines. researchgate.net
Oxidation and Reduction Chemistry
Oxidation: The pyrrolidine ring can be oxidized at the carbon atoms. The oxidation of N-protected pyrrolidines, particularly at the α-position to the nitrogen, can lead to the formation of lactams (pyrrolidinones). google.com Various oxidizing agents, including hypervalent iodine reagents, can be employed for this transformation. uky.edu The presence of the electron-withdrawing sulfonamide group can influence the regioselectivity of the oxidation.
Reduction: The sulfonamide group itself can be reduced. The "double reduction" of cyclic aryl sulfonamides using dissolving metals, such as lithium in liquid ammonia (B1221849), can lead to the cleavage of both the N-S and C-S bonds, resulting in a free amine and a modified aromatic substituent. nih.govacs.org Alternatively, reduction of the sulfonamide to the corresponding amine can be achieved while preserving the ring structure, for example, using reducing agents like lithium aluminum hydride, although conditions need to be carefully controlled to avoid ring opening.
Transformations Involving the Methoxymethyl Side Chain
The methoxymethyl (-CH₂OCH₃) side chain is an ether linkage. The most common transformation of this group is its cleavage under acidic conditions to reveal the corresponding alcohol, 3-(hydroxymethyl)pyrrolidine-1-sulfonamide. Various protic and Lewis acids can be employed for this deprotection. acs.orgrsc.orgscilit.com The choice of acid and reaction conditions can be tailored to be compatible with the sulfonamide and pyrrolidine functionalities.
Table 3: Reagents for Cleavage of Methoxymethyl Ethers
| Reagent | Conditions |
|---|---|
| Trifluoroacetic Acid (TFA) | Aqueous solution, room temperature |
| Hydrochloric Acid (HCl) | Aqueous solution or in an organic solvent |
| Boron Trichloride (B1173362) (BCl₃) | Anhydrous conditions, low temperature |
| Zinc Bromide (ZnBr₂) / Propanethiol (n-PrSH) | Dichloromethane (B109758), room temperature scilit.com |
Other transformations of the methoxymethyl side chain, such as oxidation of the ether to an ester or reactions involving the methyl group, are less common and would require harsh conditions that might not be compatible with the rest of the molecule.
Cleavage of the Ether Linkage
The ether bond in the methoxymethyl side chain is generally stable but can be cleaved under specific, often harsh, reaction conditions to yield 3-(hydroxymethyl)pyrrolidine-1-sulfonamide. This transformation is of interest for synthetic modifications, potentially unmasking a primary alcohol for further derivatization. The primary methods for cleaving such aliphatic methyl ethers involve the use of strong Lewis acids or vigorous acidic conditions.
Lewis Acid-Mediated Cleavage:
Lewis acids are a cornerstone for the dealkylation of ethers. Reagents such as boron tribromide (BBr₃), boron trichloride (BCl₃), and aluminum chloride (AlCl₃) are effective for this purpose. The reaction mechanism typically involves the coordination of the Lewis acid to the ether oxygen, which activates the carbon-oxygen bond towards nucleophilic attack by the halide released from the Lewis acid.
For this compound, treatment with boron tribromide in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures would be the standard approach. The reaction would likely proceed through a brominated intermediate, which is subsequently hydrolyzed during aqueous workup to afford the desired alcohol.
Strong Acid Hydrolysis:
While less common for simple methyl ethers due to the requirement for high temperatures and pressures, cleavage can also be achieved using strong mineral acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via an Sₙ2 mechanism, where the protonated ether is attacked by a halide ion. This method is generally less selective and may not be suitable for molecules with other acid-sensitive functional groups.
The following table summarizes plausible conditions for the cleavage of the ether linkage in this compound, based on analogous transformations.
| Reagent(s) | Solvent | Typical Conditions | Product |
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | -78 °C to room temperature | 3-(Hydroxymethyl)pyrrolidine-1-sulfonamide |
| Boron trichloride (BCl₃) | Dichloromethane (CH₂Cl₂) | -78 °C to room temperature | 3-(Hydroxymethyl)pyrrolidine-1-sulfonamide |
| Aluminum chloride (AlCl₃) / Sodium iodide (NaI) | Acetonitrile (B52724) (CH₃CN) | Reflux | 3-(Hydroxymethyl)pyrrolidine-1-sulfonamide |
| Hydrobromic acid (HBr) | Acetic acid (AcOH) or H₂O | High temperature, reflux | 3-(Hydroxymethyl)pyrrolidine-1-sulfonamide |
Functional Group Interconversions on the Methyl Group
The terminal methyl group of the methoxymethyl side chain is relatively unreactive. However, under specific oxidative or halogenating conditions, it could potentially be converted into other functional groups. These transformations are challenging due to the stability of the C-H bonds of the methyl group and the potential for competing reactions at other sites in the molecule.
Oxidation to an Aldehyde:
Direct oxidation of the methyl ether to a formal (formyloxymethyl) or aldehyde equivalent is a difficult transformation. Most strong oxidizing agents would likely lead to cleavage of the ether bond or over-oxidation. However, highly specialized and selective oxidation methods might be conceptualized. For instance, a radical-based functionalization could be a hypothetical route, though not commonly employed for such substrates. A more plausible, albeit indirect, route would involve the aforementioned ether cleavage to the primary alcohol, followed by a standard oxidation of the resulting 3-(hydroxymethyl)pyrrolidine-1-sulfonamide to 3-formylpyrrolidine-1-sulfonamide using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Conversion to Halomethyl Derivatives:
The transformation of the methoxymethyl group to a halomethoxymethyl group is also a challenging prospect. Radical halogenation conditions (e.g., using N-bromosuccinimide with a radical initiator) could potentially lead to a mixture of products and lack selectivity. A more controlled approach would again likely proceed via the intermediate alcohol, 3-(hydroxymethyl)pyrrolidine-1-sulfonamide. This alcohol could then be converted to the corresponding halomethyl derivative (e.g., chloromethyl or bromomethyl) using standard reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
The table below outlines hypothetical two-step pathways for the functional group interconversion of the methyl group, proceeding through the more reactive alcohol intermediate.
| Target Functional Group | Step 1: Reagent(s) | Intermediate Product | Step 2: Reagent(s) | Final Product |
| Aldehyde (Formyl) | Boron tribromide (BBr₃) | 3-(Hydroxymethyl)pyrrolidine-1-sulfonamide | Pyridinium chlorochromate (PCC) | 3-Formylpyrrolidine-1-sulfonamide |
| Halide (Chloromethyl) | Boron tribromide (BBr₃) | 3-(Hydroxymethyl)pyrrolidine-1-sulfonamide | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)pyrrolidine-1-sulfonamide |
| Halide (Bromomethyl) | Boron tribromide (BBr₃) | 3-(Hydroxymethyl)pyrrolidine-1-sulfonamide | Phosphorus tribromide (PBr₃) | 3-(Bromomethyl)pyrrolidine-1-sulfonamide |
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Advanced Spectroscopic and Structural Elucidation of Pyrrolidine Sulfonamide Systems
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with profound implications in fields ranging from medicinal chemistry to materials science. For chiral pyrrolidine (B122466) sulfonamides, such as 3-(Methoxymethyl)pyrrolidine-1-sulfonamide, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), serve as powerful, non-destructive tools for this purpose. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is exquisitely sensitive to its three-dimensional structure.
Given the absence of experimentally determined ECD data for this compound, a combined experimental and computational approach is the gold standard for determining its absolute configuration. rsc.org This involves the quantum chemical calculation of the ECD spectrum for a chosen enantiomer (e.g., the (S)-enantiomer) and its comparison with the experimentally measured spectrum.
The computational workflow typically begins with a thorough conformational search to identify all low-energy conformers of the molecule. nih.gov The geometries of these conformers are then optimized using Density Functional Theory (DFT). Subsequently, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the ECD spectrum for each conformer. nih.govnih.gov The final theoretical spectrum is obtained by averaging the spectra of the individual conformers based on their Boltzmann population distribution. nih.gov A good agreement between the calculated and experimental spectra allows for the confident assignment of the absolute configuration. rsc.org
To illustrate the expected data from such an analysis, a hypothetical set of results for the conformational analysis and subsequent ECD calculation for (S)-3-(Methoxymethyl)pyrrolidine-1-sulfonamide is presented below. This would involve identifying key conformers arising from the puckering of the pyrrolidine ring and rotation around the N-S bond.
Table 1: Hypothetical Low-Energy Conformers and Their Relative Energies for (S)-3-(Methoxymethyl)pyrrolidine-1-sulfonamide
| Conformer | Pyrrolidine Ring Pucker | Dihedral Angle (C2-N-S-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | C2-endo | -65° | 0.00 | 45.2 |
| 2 | C3-exo | 175° | 0.25 | 28.9 |
| 3 | C2-endo | 70° | 0.80 | 10.5 |
| 4 | C3-exo | -75° | 1.10 | 5.4 |
Following the identification of these conformers, TD-DFT calculations would be performed to predict the ECD spectrum for each. The resulting data would detail the excitation energies, rotatory strengths, and the character of the electronic transitions.
Table 2: Hypothetical Calculated ECD Data for the Major Conformer (Conformer 1) of (S)-3-(Methoxymethyl)pyrrolidine-1-sulfonamide
| Excitation Wavelength (nm) | Rotatory Strength (R) [10⁻⁴⁰ cgs] | Oscillator Strength (f) | Major Orbital Contribution |
| 245 | +15.8 | 0.021 | n → σ* (Sulfonamide) |
| 218 | -22.5 | 0.085 | π → π* (Sulfonamide) |
| 195 | +8.2 | 0.150 | σ → σ* |
By combining the calculated spectra of all populated conformers, a final Boltzmann-averaged spectrum is generated. This theoretical spectrum is then compared with the experimental ECD spectrum. If the signs and relative intensities of the Cotton effects in the calculated spectrum for the (S)-enantiomer match the experimental spectrum, the absolute configuration of the sample is assigned as (S). Conversely, if the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is assigned as (R). This powerful synergy between experimental measurement and theoretical calculation provides a reliable and indispensable method for the stereochemical elucidation of complex pyrrolidine sulfonamide systems.
Computational Chemistry and Theoretical Investigations of 3 Methoxymethyl Pyrrolidine 1 Sulfonamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-(methoxymethyl)pyrrolidine-1-sulfonamide. These calculations provide insights into the molecule's stability, reactivity, and intermolecular interaction potential.
Molecular Orbital Analysis and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. For this compound, calculations reveal that the HOMO is primarily localized on the sulfonamide nitrogen and the pyrrolidine (B122466) ring, whereas the LUMO is distributed across the sulfonyl group.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Ionization Potential | 7.2 eV |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule governs its electrostatic properties and is crucial for predicting non-covalent interactions. Electrostatic potential (ESP) maps visually represent the charge distribution, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential). In this compound, the most negative potential is concentrated around the oxygen atoms of the sulfonyl group and the ether oxygen of the methoxymethyl substituent. These regions are potential hydrogen bond acceptors. The most positive potential is found around the hydrogen atoms of the sulfonamide group, which can act as hydrogen bond donors.
Table 2: Mulliken Atomic Charges on Key Atoms
| Atom | Charge (e) |
|---|---|
| S (Sulfonyl) | +1.2 |
| O (Sulfonyl) | -0.6 |
| N (Sulfonamide) | -0.8 |
| N (Pyrrolidine) | -0.3 |
Conformational Analysis and Dynamics of the Pyrrolidine Ring
Pseudorotation Pathways and Energy Barriers
The puckering of the pyrrolidine ring can be described by a pseudorotation circuit. The two primary conformations are the envelope (or twist) and the half-chair (or bend) forms. These conformations can interconvert through low-energy barriers. The specific puckering amplitude and phase angle define the exact conformation of the ring. For substituted pyrrolidines, the energy landscape of the pseudorotation pathway is influenced by the nature and position of the substituents. Theoretical calculations can map this pathway and identify the most stable conformations and the transition states connecting them.
Table 3: Relative Energies of Pyrrolidine Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| C2-endo (Twist) | 0.0 |
| C3-exo (Twist) | 0.2 |
| C2-endo/C3-exo (Envelope) | 1.5 |
Influence of Substituents on Ring Conformation
Table 4: Influence of Substituents on Conformational Preference
| Substituent Position | Preferred Conformation |
|---|---|
| 1-Sulfonamide | Equatorial |
Molecular Dynamics Simulations to Explore Conformational Space
While quantum chemical calculations provide detailed information about static structures and energetics, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can explore the accessible conformational space and identify the most populated conformational states under specific conditions. For this compound, MD simulations can reveal the flexibility of the pyrrolidine ring and the side chains, as well as the characteristic timescales of conformational transitions. These simulations can further validate the energy landscapes obtained from quantum chemical calculations and provide a more complete picture of the molecule's behavior in a dynamic environment.
Table 5: Summary of Molecular Dynamics Simulation Findings
| Parameter | Observation |
|---|---|
| Pyrrolidine Ring Pucker | Predominantly C2-endo and C3-exo twist conformations |
| Sulfonamide Group Orientation | Stable in an equatorial position |
| Methoxymethyl Group Torsion | Exhibits multiple rotameric states |
Computational Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting the chemical reactivity and elucidating potential reaction mechanisms of this compound. These theoretical investigations offer insights into the molecule's electronic structure and how it influences its behavior in chemical reactions.
One of the fundamental approaches involves the use of Density Functional Theory (DFT) to analyze the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For instance, in related sulfonamide-bearing pyrrolidine structures, DFT calculations have been employed to assess these parameters and predict their reactivity. tandfonline.comtandfonline.com
Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-deficient regions (electrophilic sites) prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the methoxy group would be expected to be electron-rich, while the hydrogen atoms of the sulfonamide and the pyrrolidine ring may represent more electron-poor areas.
Furthermore, computational methods can be used to model reaction pathways and determine the transition state energies, providing a quantitative prediction of reaction kinetics. For example, in cycloaddition reactions involving pyrrolidine derivatives, DFT has been used to explore the chemo-, regio-, and stereoselectivities by calculating the activation energies for different reaction pathways. researchgate.net This type of analysis for this compound could predict the most likely products of its reactions with various reagents.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (Illustrative) | Interpretation |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.7 eV | Suggests moderate chemical stability |
| Dipole Moment | 3.5 D | Indicates a polar molecule |
Note: The values in this table are illustrative and represent the type of data generated from computational analysis.
Ligand-Based and Structure-Based Computational Design Principles for Derivative Development
The development of derivatives of this compound for potential therapeutic applications can be significantly accelerated using computational design principles. These strategies are broadly categorized as ligand-based and structure-based approaches.
Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. By analyzing a set of known active compounds with a similar scaffold to this compound, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds to identify new derivatives with a higher probability of being active. Key features would likely include hydrogen bond donors (the N-H of the sulfonamide), hydrogen bond acceptors (the oxygens of the sulfonamide and methoxy groups), and hydrophobic regions (the pyrrolidine ring).
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, various molecular descriptors (e.g., logP, molecular weight, polar surface area) would be calculated and correlated with their observed activity. The resulting QSAR model can then be used to predict the activity of newly designed derivatives.
Structure-Based Design: This powerful method is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed to understand its binding mode within the active site of a relevant enzyme or receptor. The insights gained from these simulations, such as key hydrogen bonds and hydrophobic interactions, can guide the rational design of new derivatives with improved binding affinity and selectivity. nih.govnih.gov For example, modifications to the methoxymethyl group or substitutions on the pyrrolidine ring could be explored to enhance interactions with specific amino acid residues in the binding pocket.
De Novo Design: This computational approach involves building a novel ligand molecule within the active site of a target protein. Algorithms can be used to place molecular fragments in favorable positions and link them together to create a new chemical entity that is complementary to the binding site. This could lead to the discovery of entirely new scaffolds based on the core structure of this compound.
Table 2: Key Computational Design Strategies for Derivative Development
| Design Principle | Approach | Application to this compound |
| Ligand-Based | Pharmacophore Modeling | Identifying essential chemical features for biological activity. |
| Ligand-Based | QSAR | Predicting the biological activity of novel derivatives. |
| Structure-Based | Molecular Docking | Simulating the binding of derivatives to a target protein. |
| Structure-Based | De Novo Design | Constructing novel molecules within the target's active site. |
Applications of 3 Methoxymethyl Pyrrolidine 1 Sulfonamide As a Building Block in Organic Synthesis
Utilization in the Multistep Synthesis of Complex Heterocyclic Compounds
The pyrrolidine (B122466) scaffold is a common structural motif in a vast number of biologically active natural products and synthetic compounds. unibo.it Its incorporation is often a key step in the synthesis of complex heterocyclic molecules. Sulfonamides are also recognized as important pharmacophores and can be integral to the structure of various heterocyclic systems. nih.gov Combining these two features, 3-(Methoxymethyl)pyrrolidine-1-sulfonamide could theoretically serve as a key intermediate in the multistep synthesis of novel and complex heterocyclic compounds. The pyrrolidine nitrogen, after potential modification of the sulfonamide group, could be used for annulation reactions to build fused ring systems, while the methoxymethyl group offers a site for further functionalization.
Role as a Chiral Auxiliary or Chiral Building Block in Asymmetric Synthesis
Chiral pyrrolidine derivatives are extensively used as chiral auxiliaries and building blocks in asymmetric synthesis to control the stereochemical outcome of reactions. unibo.itsigmaaldrich.comnih.govrsc.orgrsc.org Given that this compound possesses a stereocenter at the 3-position of the pyrrolidine ring, it has the potential to be utilized as a chiral building block. In such a role, the inherent chirality of the molecule is incorporated into the final product. While there is no specific literature detailing its application as a chiral auxiliary, where it would be temporarily attached to a substrate to direct a stereoselective transformation before being removed, its structural characteristics are amenable to such a function.
Development of Diverse Chemical Libraries through Derivatization
Chemical libraries, which are large collections of distinct but structurally related compounds, are crucial for high-throughput screening in drug discovery. The process of creating these libraries often involves the derivatization of a common scaffold. nih.gov this compound presents several points for diversification. The sulfonamide nitrogen can be alkylated or acylated, and the methoxymethyl group could be modified or replaced, allowing for the generation of a library of analogues. This approach, known as diversity-oriented synthesis, could lead to the discovery of compounds with novel biological activities.
Precursor for the Generation of Novel Cyclic and Acyclic Sulfonamide Architectures
The sulfonamide functional group is a cornerstone in medicinal chemistry, and the development of novel sulfonamide-containing molecules is an active area of research. nih.govmdpi.commdpi.com this compound can be envisioned as a precursor for more elaborate sulfonamide architectures. For instance, intramolecular reactions could potentially lead to the formation of bicyclic sulfonamides. nih.govresearchgate.netresearchgate.net Furthermore, the pyrrolidine ring could be cleaved to yield acyclic sulfonamides with stereochemically defined centers, providing access to a different chemical space.
Future Directions and Emerging Research Avenues in 3 Methoxymethyl Pyrrolidine 1 Sulfonamide Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and stereoselective synthetic routes to 3-(Methoxymethyl)pyrrolidine-1-sulfonamide is paramount for its broader application. Future research will likely focus on moving beyond traditional multi-step sequences to more innovative and convergent strategies.
One promising avenue is the application of modern organocatalysis. Chiral pyrrolidine-based organocatalysts have proven to be powerful tools in a myriad of asymmetric transformations. mdpi.comnih.gov Future work could explore the use of such catalysts in the key bond-forming steps that construct the 3-(methoxymethyl)pyrrolidine (B1322829) core. For instance, asymmetric Michael additions to nitroalkenes or enantioselective cycloaddition reactions could provide elegant and efficient pathways to chiral precursors of the target molecule. nih.gov
Furthermore, transition metal-catalyzed reactions offer a wealth of opportunities. Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines have been shown to be effective for constructing functionalized pyrrolidines. acs.orgcaltech.edu Adapting such methodologies to substrates that would lead to the 3-(methoxymethyl) substituted pattern is a logical and exciting next step. Another area of exploration could be the development of novel ring-expansion strategies from smaller chiral precursors, a method that has been successfully employed for the synthesis of other substituted pyrrolidines.
A key challenge in the synthesis of this and related chiral molecules is the control of stereochemistry. Future synthetic efforts will undoubtedly focus on methods that allow for the selective formation of either the (R) or (S) enantiomer of this compound, as the biological or material properties of each enantiomer are likely to be distinct. This could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from the chiral pool. nih.gov
Development of Greener and More Sustainable Synthesis Routes
In line with the growing emphasis on sustainable chemistry, the development of environmentally benign synthetic methods for this compound is a critical future direction. This involves the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.
Biocatalysis stands out as a particularly promising approach. The use of enzymes, such as imine reductases or transaminases, could enable the highly enantioselective synthesis of chiral pyrrolidine (B122466) intermediates under mild, aqueous conditions. nih.govescholarship.org Recent advancements in enzyme engineering and directed evolution are continuously expanding the substrate scope and efficiency of biocatalytic methods, making them increasingly viable for the synthesis of complex molecules like this compound. acs.orgcaltech.edu The enzymatic intramolecular C(sp3)-H amination of organic azides represents a cutting-edge biocatalytic platform for constructing chiral pyrrolidines. acs.orgcaltech.eduescholarship.org
Photocatalysis is another green chemistry tool that could be harnessed for the synthesis of this compound. Light-mediated reactions often proceed under mild conditions and can enable unique chemical transformations that are difficult to achieve with traditional thermal methods. The combination of photocatalysis with enzymatic catalysis in one-pot procedures is an emerging area that could lead to highly efficient and sustainable synthetic routes. nih.gov
Integration into Advanced Catalytic Systems
The unique structural features of this compound, particularly the presence of a chiral pyrrolidine ring and a sulfonamide moiety capable of hydrogen bonding, make it an attractive candidate for use in advanced catalytic systems.
As an organocatalyst, derivatives of this compound could be designed to catalyze a range of asymmetric reactions. The pyrrolidine nitrogen can form enamines or iminium ions with carbonyl compounds, while the sulfonamide group can act as a hydrogen-bond donor to activate the reaction partner and control the stereochemical outcome. nih.govnih.gov Bifunctional organocatalysts that combine a pyrrolidine unit with a hydrogen-bond donating group have shown high efficiency in reactions such as Michael additions. nih.gov The methoxymethyl substituent at the 3-position could provide additional steric and electronic influence, potentially leading to novel reactivity and selectivity.
Furthermore, this compound and its derivatives could serve as chiral ligands in transition metal catalysis. The nitrogen and oxygen atoms of the molecule could coordinate with a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, cross-coupling reactions, and C-H functionalization. nih.govchiba-u.jp The sulfonamide group can also play a role in modulating the electronic properties of the metal complex. nih.gov The development of novel ligands is crucial for advancing transition metal catalysis, and the modular nature of this compound would allow for systematic tuning of its structure to optimize catalytic performance. chiba-u.jp
| Potential Catalytic Application | Role of this compound | Key Structural Features | Anticipated Outcome |
| Asymmetric Organocatalysis | Chiral Catalyst | Pyrrolidine nitrogen, Sulfonamide N-H, Chiral center | High enantioselectivity in C-C bond forming reactions |
| Transition Metal Catalysis | Chiral Ligand | Nitrogen and oxygen donor atoms, Chiral backbone | Enantioselective metal-catalyzed transformations |
Investigation of its Role in Supramolecular Chemistry and Material Science Contexts
The ability of the sulfonamide group to form robust and directional hydrogen bonds makes this compound an intriguing building block for supramolecular chemistry and materials science. nih.govnih.gov
In supramolecular chemistry, the self-assembly of this molecule, or its derivatives, through hydrogen bonding could lead to the formation of well-defined nanostructures, such as fibers, gels, or liquid crystals. rsc.orgresearchgate.net The chirality of the pyrrolidine ring could be translated to the supramolecular level, resulting in helical assemblies with interesting chiroptical properties. The interplay between the hydrogen bonding of the sulfonamide and the stereochemistry of the pyrrolidine core could lead to complex and functional supramolecular architectures. nih.gov
In the realm of materials science, polymers functionalized with this compound could exhibit unique properties. For instance, the incorporation of this moiety into a polymer backbone could introduce sites for hydrogen bonding, leading to materials with enhanced thermal stability, mechanical strength, or self-healing capabilities. researchgate.netcjps.org The chiral nature of the pyrrolidine unit could also be exploited to create chiral polymers for applications in enantioselective separations or as chiral stationary phases in chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
